Andolast Provides a >5-Fold Increase in PC20FEV1 Against AMP-Induced Bronchoconstriction vs. Placebo
In a randomized, double-blind, placebo-controlled cross-over study in 12 adults with atopic asthma, 7-day treatment with inhaled Andolast (8 mg t.i.d.) resulted in a greater than 5-fold increase in the provocative concentration of adenosine monophosphate (AMP) causing a 20% fall in FEV1 (PC20FEV1) compared to placebo [1]. This level of protection against indirect bronchoconstriction is a hallmark of mast cell stabilization and KCa channel modulation, not observed with standard antihistamines or leukotriene antagonists in equivalent challenge models.
| Evidence Dimension | Bronchoprotection against AMP challenge (PC20FEV1 fold increase) |
|---|---|
| Target Compound Data | Treatment effect: 5.44 [95% CI: 2.26, 13.09]; p = 0.002 |
| Comparator Or Baseline | Placebo |
| Quantified Difference | >5-fold increase in PC20FEV1 vs. placebo |
| Conditions | Randomized, double-blind, cross-over study; 12 adults with atopic asthma; 7-day treatment with 8 mg t.i.d. dry powder inhaler |
Why This Matters
This directly quantifies Andolast's unique bronchoprotective efficacy via KCa channel activation and mast cell stabilization, providing a clear differentiator from PDE4 inhibitors (which act on inflammatory cascades) and antihistamines (which block H1 receptors).
- [1] Arshad SH, D'Amato M, Rovati L, Holgate ST. Andolast, a Novel Calcium-activated Potassium-channel Opener, Inhibits AMP and Exercise Induced Bronchoconstriction in Asthma. J Allergy Clin Immunol. 2007;119(1):S307. View Source
